molecular formula C10H9BrO3 B1373480 9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde CAS No. 1094419-43-8

9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Cat. No. B1373480
CAS RN: 1094419-43-8
M. Wt: 257.08 g/mol
InChI Key: JSTNBWSNINMCAN-UHFFFAOYSA-N
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Description

“9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde” is a chemical compound with the CAS Number: 1094419-43-8. It has a molecular weight of 257.08 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrO3/c11-8-4-7 (6-12)5-9-10 (8)14-3-1-2-13-9/h4-6H,1-3H2 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Palladium-Catalyzed Synthesis

An easy palladium-catalyzed method has been developed to access substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines. These compounds are noteworthy due to their interesting biological properties, including their roles as β-adrenergic stimulants and bronchial dilators. Furthermore, they are structurally related to antifungal strobilurins, showcasing their potential in biological applications (Damez, Labrosse, Lhoste, & Sinou, 2001).

Chemical and Spectroscopic Properties

The chemical and spectroscopic properties of closely related compounds, such as 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin, have been extensively studied. These investigations help in understanding the structural and functional aspects of these compounds, contributing to their potential research and application areas (Rosnati & Marchi, 1962).

Synthesis and Activity of Derivatives

New derivatives of 3,4-dihydro-2H-1,5-benzodioxepine, such as 3-aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones, have been synthesized and evaluated for their antiinflammatory activities. This illustrates the compound's utility in developing pharmacologically active agents with potential therapeutic applications (Labanauskas et al., 2001).

Light-Assisted Synthesis

Research into the synthesis of angularly fused polyaromatic compounds utilizing a light-assisted, base-mediated cyclization reaction showcases the versatility of 3,4-dihydro-2H-1,5-benzodioxepine derivatives in synthesizing complex aromatic structures, which could have implications in material science and organic electronics (Pathak et al., 2004).

Luminescence and Ionochromic Properties

The luminescence and ionochromic properties of certain derivatives, such as 9-hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde imines and hydrazones, have been investigated. These studies highlight the potential of 3,4-dihydro-2H-1,5-benzodioxepine derivatives in developing sensors and materials with unique optical properties (Nikolaeva et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

6-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTNBWSNINMCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)C=O)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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